N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 15864-11-6
VCID: VC6972568
InChI: InChI=1S/C18H15BrN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Molecular Formula: C18H15BrN2O2S
Molecular Weight: 403.29

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

CAS No.: 15864-11-6

Cat. No.: VC6972568

Molecular Formula: C18H15BrN2O2S

Molecular Weight: 403.29

* For research use only. Not for human or veterinary use.

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide - 15864-11-6

Specification

CAS No. 15864-11-6
Molecular Formula C18H15BrN2O2S
Molecular Weight 403.29
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Standard InChI InChI=1S/C18H15BrN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
Standard InChI Key CUXBUVJAYZHLRJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Introduction

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a synthetic organic compound that incorporates a thiazole ring linked to a benzamide moiety. The presence of a bromophenyl group and an ethoxy substituent on the benzamide ring suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article aims to provide an overview of the compound's structure, synthesis, and biological activities based on available research findings.

Synthesis Steps:

  • Preparation of 4-(4-bromophenyl)thiazol-2-amine: This involves the synthesis of the thiazole ring with the bromophenyl substituent.

  • Reaction with 4-ethoxybenzoyl chloride: The thiazol-2-amine reacts with 4-ethoxybenzoyl chloride in a suitable solvent to form the desired benzamide derivative.

Antimicrobial Activity

Derivatives of thiazoles have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a bromophenyl group may enhance these properties due to its potential to interact with biological targets.

Anticancer Activity

Thiazole-based compounds have been explored for their anticancer potential, particularly against breast cancer cell lines like MCF7. The incorporation of an ethoxy group on the benzamide ring could influence the compound's ability to interact with cellular targets involved in cancer progression.

Molecular Modeling and Docking Studies

Molecular docking studies are crucial for understanding how N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide interacts with biological targets. These studies can provide insights into the binding affinity and mode of action, helping to predict its efficacy as a potential therapeutic agent.

Data Table: Example of Thiazole Derivatives with Biological Activities

CompoundMolecular FormulaAntimicrobial ActivityAnticancer Activity
d1C18H15N2SBrO2Promising against Gram-positive bacteriaNot reported
d6C19H17N2SBrO3Moderate activityActive against MCF7
p3C18H16N3SBrActive against fungiNot reported

Note: The data table is based on similar thiazole derivatives and serves as a general illustration of the biological activities associated with this class of compounds.

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